molecular formula C5H6ClN3 B3024603 6-Chloro-4-methylpyridazin-3-amine CAS No. 64068-00-4

6-Chloro-4-methylpyridazin-3-amine

Cat. No. B3024603
CAS RN: 64068-00-4
M. Wt: 143.57 g/mol
InChI Key: HSAHCMOZFNSMLH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-methylpyridazin-3-amine is represented by the linear formula C5H6ClN3 . The InChI Code for this compound is 1S/C5H6ClN3/c1-3-2-4 (6)8-9-5 (3)7/h2H,1H3, (H2,7,9) .


Chemical Reactions Analysis

6-Chloro-4-methylpyridazin-3-amine is a reagent used in organic synthesis transformations . The specific chemical reactions that this compound undergoes are not mentioned in the available resources.


Physical And Chemical Properties Analysis

The compound is a pale yellow crystalline solid. It has a molecular weight of 143.58 g/mol . The compound is soluble in water, methanol, and ethanol.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

6-Chloro-4-methylpyridazin-3-amine serves as a crucial intermediate in various chemical syntheses. For instance, Klinge et al. (2010) demonstrated its utility in producing 4- and 5-amino-3-(methoxymethyl)-6-methylpyridazine through the treatment with potassium amide in liquid ammonia, highlighting its role in synthesizing pyridazine derivatives (Klinge, Plas, & Koudijs, 2010). Similarly, Johansson (2006) utilized it in palladium-catalyzed amination reactions for preparing amine-containing ruthenium(II) complexes, further indicating its significance in complex metal-ligand synthesis (Johansson, 2006).

Pharmaceutical and Pesticide Intermediates

Research by Yang Shao-juan (2012) and Ju Xiu-lian (2011) emphasizes the role of 6-Chloro-4-methylpyridazin-3-amine in the synthesis of pharmaceutical and pesticide intermediates. Shao-juan's work involves synthesizing 3-chloro-4-methylpyridazine, a key intermediate in producing pesticides and antiviral drugs (Shao-juan, 2012). Xiu-lian's research presents new synthetic routes for 6-methoxypyridazine-3-carboxylic acid starting from 3-chloro-6-methylpyridazine, showcasing its potential in synthesizing novel chemical entities (Ju Xiu-lian, 2011).

Catalysis and Electrochemical Applications

Sengmany et al. (2007) investigated the use of 6-Chloro-4-methylpyridazin-3-amine in nickel-catalyzed electrochemical cross-coupling reactions for preparing functionalized aryl- and heteroarylpyridazines. This highlights its role in electrochemical synthesis and catalysis (Sengmany et al., 2007).

Anticancer Research

A study by Y. Won and M. Park (2010) on new 3-allylthio-6-(mono or disubstituted) aminopyridazines, synthesized by reacting 3-allylthio-6-chloropyridazine with various amines, revealed promising anticancer activities. This underscores the potential of 6-Chloro-4-methylpyridazin-3-amine derivatives in cancer treatment research (Won & Park, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-4-methylpyridazin-3-amine are currently unknown . As research progresses, we may gain more insight into the pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of 6-Chloro-4-methylpyridazin-3-amine’s action are currently unknown

properties

IUPAC Name

6-chloro-4-methylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAHCMOZFNSMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493524
Record name 6-Chloro-4-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylpyridazin-3-amine

CAS RN

64068-00-4
Record name 6-Chloro-4-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 mL flask was charged with 4-bromo-6-chloropyridazin-3-amine (1 g, 4.80 mmol), dimethylzinc (9.59 mL, 9.59 mmol), Pd(PPh3)4 (0.277 g, 0.240 mmol) and DMF (10 mL). The reaction mixture was stirred at RT. Then the reaction mixture was quenched with MeOH and concentrated. The crude product was loaded onto a 10 g SCX SPE, and 3 volumes of MeOH followed by 3 volumes of 2N ammonia in MeOH were added. The fractions were combined and concentrated to afford 6-chloro-4-methylpyridazin-3-amine (693 mg, 80% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.59 mL
Type
reactant
Reaction Step One
Quantity
0.277 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 20 mL microwave vial was charged with, a stir bar, 3,6-dichloro-4-methylpyridazine (4.0 g, 24.54 mmol) and 14 mL of a new, freshly opened bottle of ammonium hydroxide. The vial was quickly sealed. The solution was heated in a microwave (Personal Chemistry, Emrys Optimizer) to 100° C. for 3 h. The vial was cooled, opened, and a stream of nitrogen was used to remove excess ammonium hydroxide. Water was added, the solid was collected by filtration, washed with water and dried to provide a mixture of 6-chloro-5-methylpyridazin-3-amine and 6-chloro-4-methylpyridazin-3-amine (3 g, 20.90 mmol, 85% yield). The mixture was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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